![molecular formula C13H9BrO B1270052 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde CAS No. 50670-58-1](/img/structure/B1270052.png)
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position and an aldehyde group at the para position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromo-[1,1’-biphenyl] can be coupled with 4-formylphenylboronic acid under mild conditions to yield 4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde .
Another method involves the direct bromination of [1,1’-biphenyl]-4-carbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. This reaction proceeds under controlled conditions to selectively introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of 4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4’-Bromo-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Bromo-[1,1’-biphenyl]-4-methanol.
Substitution: 4’-Amino-[1,1’-biphenyl]-4-carbaldehyde.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo several chemical transformations makes it valuable in creating more complex molecules.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive compounds through reactions such as:
- Oxidation : Converting the aldehyde to a carboxylic acid using potassium permanganate.
- Reduction : Transforming the aldehyde into a primary alcohol with sodium borohydride.
Material Science
Development of Advanced Materials
In material science, this compound is utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs). Its structural properties allow for effective electron transport and light emission.
Impact on Biological Systems
This compound is also studied for its effects on biological systems, particularly its interactions with enzymes and receptors. Research indicates that brominated biphenyl derivatives can influence biological pathways, making them candidates for drug development.
Case Study: Enzyme Interaction
A study explored how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggested potential applications in designing enzyme inhibitors for therapeutic purposes.
Summary of Applications
The following table summarizes the primary applications of this compound:
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
Material Science | Used in liquid crystals and OLEDs |
Biological Studies | Investigated for enzyme interactions and potential drug development |
Mechanism of Action
The mechanism of action of 4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations to yield desired products. In biological systems, the bromine atom and aldehyde group can interact with specific molecular targets, such as enzymes or receptors, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4’-Formyl-[1,1’-biphenyl]: Lacks the bromine atom, which reduces its utility in substitution reactions.
4’-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
Uniqueness
4’-Bromo-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, providing a versatile platform for various chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it valuable in both research and industrial applications .
Biological Activity
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with a bromine substituent and an aldehyde functional group. The presence of the bromine atom is significant as it can influence the compound's lipophilicity and reactivity, which are critical factors in biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to the structural features that enhance its interaction with microbial targets.
- Antifungal Activity : Similar to its antibacterial effects, this compound has shown potential in inhibiting fungal growth, making it a candidate for further development as an antifungal agent.
- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects, particularly in models of acute inflammation. It demonstrated significant inhibition of inflammatory markers, suggesting a mechanism that may involve the modulation of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies of this compound indicate that modifications on the biphenyl structure can significantly alter its biological activity. For instance:
Substituent | Effect on Activity |
---|---|
Bromine | Increases lipophilicity and enhances antimicrobial activity |
Hydroxyl group | Potentially increases anti-inflammatory effects |
Methyl group | May reduce cytotoxicity while maintaining efficacy |
These findings highlight the importance of substituent selection in optimizing the pharmacological profile of biphenyl derivatives.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of biphenyl derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model using carrageenan-induced paw edema in rats, this compound significantly reduced paw swelling at doses of 10 mg/kg and 20 mg/kg. Histological analysis revealed a decrease in neutrophil infiltration and pro-inflammatory cytokines in treated groups compared to controls.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between arylboronic acids and brominated biphenyl precursors, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water at 80–100°C . Key steps include:
- Bromination : Selective introduction of bromine at the 4'-position using N-bromosuccinimide (NBS) under radical initiation .
- Aldehyde functionalization : Oxidation of a methyl group or direct formylation via Vilsmeier-Haack reaction .
Optimal yields (>70%) are achieved with strict control of temperature, catalyst loading (5–10 mol%), and inert atmospheres to prevent aldehyde oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The aldehyde proton resonates at δ 10.2–10.4 ppm, while biphenyl protons appear as a multiplet at δ 7.4–7.8 ppm. Bromine’s inductive effect deshields adjacent carbons (δ 125–135 ppm) .
- X-ray crystallography : Confirms planar biphenyl geometry and bond lengths (C-Br: ~1.90 Å; C=O: ~1.22 Å) .
- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ .
Q. How does the aldehyde group influence reactivity in downstream applications?
The aldehyde serves as a versatile electrophile for:
- Schiff base formation : Condensation with amines to generate imine-linked frameworks (e.g., covalent organic frameworks, COFs) .
- Nucleophilic addition : Grignard reagents or organozinc species add to the carbonyl, enabling C-C bond formation .
- Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group for solubility modulation .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized to minimize competing side reactions?
Common issues include protodebromination (loss of Br) and homocoupling . Mitigation strategies:
- Ligand selection : Bulky ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling .
- Base choice : K₂CO₃ improves boronic acid activation over NaOH, minimizing aldehyde degradation .
- Temperature gradients : Slow heating (ramp to 80°C over 30 min) suppresses protodebromination .
Q. How do structural analogs differ in biological activity, and what explains these variations?
Compound | Substituent | IC₅₀ (Cytochrome P450) | Notes |
---|---|---|---|
4'-Bromo derivative | Br, CHO | 12 µM | High lipophilicity enhances membrane permeability |
4'-Chloro-2-methyl analog | Cl, CH₃, CHO | 28 µM | Methyl steric hindrance reduces target binding |
3'-Bromo isomer | Br (meta), CHO | >100 µM | Altered biphenyl geometry disrupts enzyme interaction |
Q. What role does this compound play in designing porous materials like COFs?
As a trifunctional node , it enables the synthesis of mesoporous COFs via Schiff base condensation with diamines (e.g., 5,5'-diamino-2,2'-bipyridine). These COFs exhibit:
- High surface area (~1864 m²/g) .
- Uniform pore size (4.0 nm), ideal for catalysis or gas storage .
- Thermal stability up to 300°C, retained under acidic/basic conditions .
Q. How can computational modeling resolve contradictions in reported biological data?
- Molecular docking : Identifies binding poses with cytochrome P450 isoforms (e.g., CYP3A4), explaining potency variations across studies .
- QSAR models : Correlate substituent electronic effects (Hammett σ⁺) with inhibitory activity (R² = 0.89) .
- MD simulations : Reveal biphenyl ring flexibility as a determinant of target engagement .
Q. What are the stability challenges during long-term storage, and how are they addressed?
- Aldehyde oxidation : Store under argon at –20°C with molecular sieves to inhibit H₂O/O₂ ingress .
- Light sensitivity : Amber glass vials prevent UV-induced C-Br bond cleavage .
- Purity monitoring : Regular HPLC checks (C18 column, acetonitrile/water eluent) detect degradation products .
Q. Methodological Guidelines
Properties
IUPAC Name |
4-(4-bromophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGDDGUHUQQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362642 | |
Record name | 4-(4-bromophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-58-1 | |
Record name | 4′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50670-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-bromophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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